

A Comprehensive Technical Guide to Methyl(6-methyl-2-pyridylmethyl)amine

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Compound of Interest

Compound Name: Methyl(6-methyl-2-pyridylmethyl)amine

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Abstract

This technical guide provides a detailed overview of the characterization data and experimental protocols for **Methyl(6-methyl-2-pyridylmethyl)amine**, a substituted pyridine derivative of interest in chemical research and drug discovery. This document compiles essential physicochemical properties, spectroscopic data, and standardized methodologies for its synthesis and analysis. The information is presented to support reproducibility and facilitate its application in further research and development.

Chemical Structure and Properties

- IUPAC Name: N-methyl-1-(6-methyl-2-pyridinyl)methanamine[1]
- Synonyms: **Methyl(6-methyl-2-pyridylmethyl)amine**, 2-Pyridinemethanamine, N,6-dimethyl-
- CAS Number: 6971-57-9[1]
- Molecular Formula: C₈H₁₂N₂[1]
- Molecular Weight: 136.19 g/mol [1]

Table 1: Physicochemical Properties

| Property | Value | Source |
|------------------|-------------------------|-----------|
| Boiling Point | 190.8°C at 760 mmHg | Coreychem |
| Density | 0.968 g/cm ³ | Coreychem |
| Refractive Index | 1.513 | Coreychem |
| Appearance | Expected to be a liquid | - |

Spectroscopic Characterization Data

The structural elucidation of **Methyl(6-methyl-2-pyridylmethyl)amine** is accomplished through a combination of spectroscopic techniques. While direct spectral data is proprietary to spectral databases, the following tables summarize the expected and reported data.

Table 2: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|---------------------------|
| ~7.5 | t | 1H | Pyridine H4 |
| ~7.0 | d | 1H | Pyridine H3 |
| ~6.9 | d | 1H | Pyridine H5 |
| ~3.7 | s | 2H | -CH ₂ - |
| ~2.5 | s | 3H | Pyridine -CH ₃ |
| ~2.4 | s | 3H | N-CH ₃ |
| ~1.9 | s (broad) | 1H | N-H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual spectra should be acquired for confirmation.

Table 3: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|---------------------------|
| ~159 | Pyridine C2 |
| ~157 | Pyridine C6 |
| ~137 | Pyridine C4 |
| ~121 | Pyridine C3 |
| ~118 | Pyridine C5 |
| ~55 | -CH ₂ - |
| ~36 | N-CH ₃ |
| ~24 | Pyridine -CH ₃ |

Note: Predicted values are based on typical chemical shifts for substituted pyridines and amines.

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Interpretation |
|--------|--|
| 136.10 | [M] ⁺ (Molecular Ion) |
| 121.08 | [M - CH ₃] ⁺ |
| 93.06 | [M - C ₂ H ₄ N] ⁺ |

Note: Fragmentation patterns are predicted and should be confirmed by experimental data.

Table 5: Infrared (IR) Spectroscopic Data

| Frequency (cm ⁻¹) | Interpretation |
|--|--------------------------------------|
| 3300-3500 (weak-medium) | N-H stretch (secondary amine) |
| 3000-3100 (medium) | Aromatic C-H stretch |
| 2800-3000 (medium) | Aliphatic C-H stretch |
| 1590, 1570, 1470, 1430 (medium-strong) | Pyridine ring C=C and C=N stretching |
| ~1150 (medium) | C-N stretch |

Source: The availability of FTIR and Vapor Phase IR spectra is noted in the PubChem database.^[1]

Experimental Protocols

Synthesis: Reductive Amination

A common and effective method for the synthesis of **Methyl(6-methyl-2-pyridylmethyl)amine** is the reductive amination of 6-methyl-2-pyridinecarboxaldehyde with methylamine.

Materials:

- 6-methyl-2-pyridinecarboxaldehyde
- Methylamine (solution in THF or methanol)
- Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic acid (glacial)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask

- Magnetic stirrer
- Separatory funnel

Procedure:

- To a solution of 6-methyl-2-pyridinecarboxaldehyde (1.0 eq) in dichloromethane, add a solution of methylamine (1.2 eq).
- Add a catalytic amount of glacial acetic acid to the mixture.
- Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.
- Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure **Methyl(6-methyl-2-pyridylmethyl)amine**.

Characterization Methodologies

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent in an NMR tube.

- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Process the data to obtain chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (J) in Hz, and integration values.
- ^{13}C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically using a proton-decoupled pulse sequence. Process the data to obtain chemical shifts in ppm.

3.2.2 Mass Spectrometry (MS)

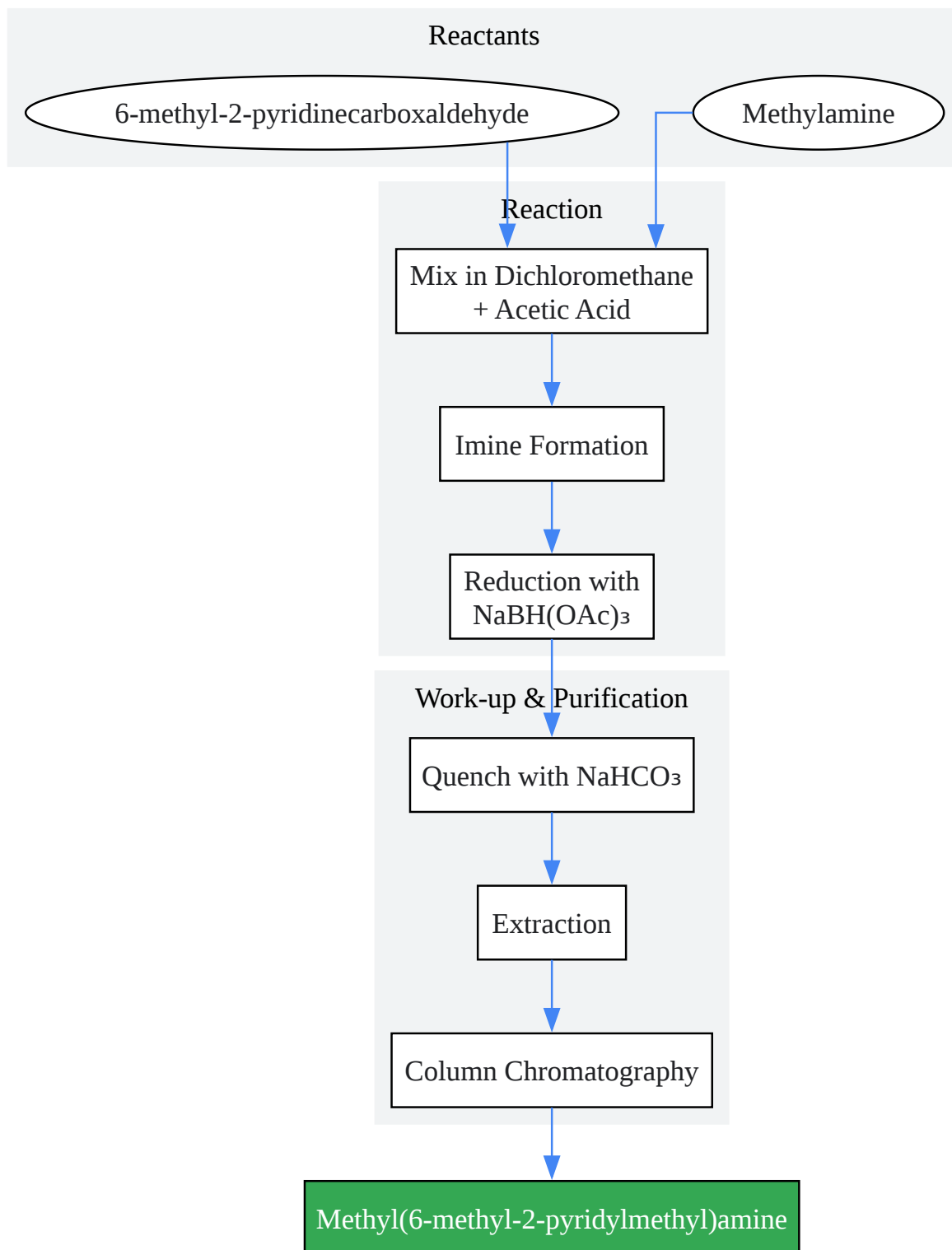
- Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be utilized.
- Sample Preparation (ESI): Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
- Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

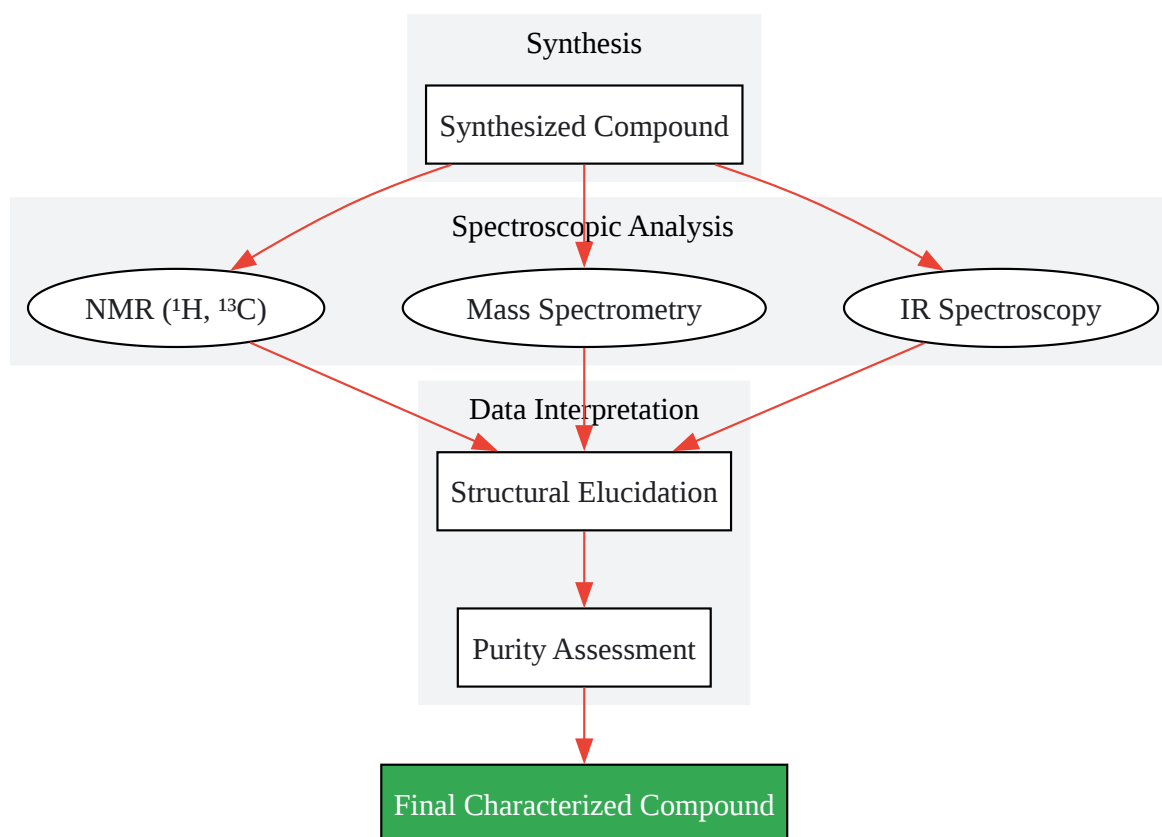
3.2.3 Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) is a suitable method for liquid samples.
- Procedure: Place a drop of the neat liquid sample directly on the ATR crystal and acquire the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.

Visualizations

Synthesis Workflow





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References

- 1. Methyl(6-methyl-2-pyridylmethyl)amine | C₈H₁₂N₂ | CID 81438 - PubChem [pubchem.ncbi.nlm.nih.gov]
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